1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]
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Overview
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone], also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] can induce apoptosis, inhibit cell proliferation, and decrease cell migration in cancer cells. 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has also been shown to modulate the activity of ion channels and receptors in neurons. In vivo studies have shown that 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition. Another advantage is its potential as a neuroprotective agent. However, a limitation of using 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is its potential toxicity and lack of selectivity towards other enzymes and proteins.
Future Directions
There are several future directions for 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] research. One direction is to further investigate its potential as an anti-cancer agent and neuroprotective agent. Another direction is to study its effects on other signaling pathways and enzymes. Additionally, the development of more selective 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] derivatives could lead to new therapeutic applications.
Synthesis Methods
The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] involves the reaction of 3-(trifluoromethyl)benzaldehyde and 1H-indole-2,3-dione in the presence of a base, followed by the reaction of the resulting product with 4-nitrophenylhydrazine. The final product is obtained through purification and isolation processes.
Scientific Research Applications
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has shown potential in various scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has been studied for its potential as an anti-cancer agent. In biochemistry, 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has been used as a tool to study protein-protein interactions. In neuroscience, 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O3/c23-22(24,25)15-5-3-4-14(12-15)13-28-19-7-2-1-6-18(19)20(21(28)30)27-26-16-8-10-17(11-9-16)29(31)32/h1-12,30H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCIEVXOQSAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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